2-Phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine
Description
2-Phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine is a heterocyclic amine featuring a fused pyrrolo-pyrazole core with a phenyl substituent at the 2-position. Its molecular formula is C₁₁H₁₂N₄, and it has a molecular weight of 200.25 g/mol. The tetrahydropyrrolo[3,4-c]pyrazole scaffold provides a rigid framework that can interact with biological targets through hydrogen bonding and π-π stacking interactions.
Properties
IUPAC Name |
2-phenyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c12-11-9-6-13-7-10(9)14-15(11)8-4-2-1-3-5-8/h1-5,13H,6-7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSPSEFRLUVVKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CN1)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001199145 | |
| Record name | 2,4,5,6-Tetrahydro-2-phenylpyrrolo[3,4-c]pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001199145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420857-50-6 | |
| Record name | 2,4,5,6-Tetrahydro-2-phenylpyrrolo[3,4-c]pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420857-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5,6-Tetrahydro-2-phenylpyrrolo[3,4-c]pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001199145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-substituted pyrroles with hydrazine derivatives under controlled conditions. The process often involves:
Cyclization Reaction: The reaction of N-alkylpyrrole with hydrazine hydrate to form the pyrazole ring.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate, and solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of tetrahydropyrrolo[3,4-c]pyrazole compounds exhibit significant anticancer properties. Studies have shown that 2-Phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine can induce apoptosis in cancer cells through various mechanisms including the modulation of cell cycle progression and inhibition of key signaling pathways such as PI3K/Akt and MAPK.
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research has demonstrated that it may protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease where oxidative damage plays a critical role.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against a range of bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents.
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized in the synthesis of novel polymers. Its unique structure allows for the incorporation into polymer matrices which can enhance thermal stability and mechanical properties. Research indicates that polymers containing this compound exhibit improved resistance to environmental degradation.
Nanomaterials
The compound has also been explored in the field of nanotechnology. It serves as a building block for creating nanomaterials with specific electronic and optical properties. These materials have potential applications in electronics and photonics due to their tunable characteristics.
Agricultural Chemistry
Pesticide Development
In agricultural chemistry, this compound has been studied for its potential use in developing new pesticides. Its efficacy against pests while being less harmful to beneficial organisms makes it an attractive candidate for sustainable agriculture practices.
Plant Growth Regulators
Additionally, this compound may function as a plant growth regulator. Preliminary studies suggest that it can enhance growth rates and yield in certain crops by modulating hormonal pathways within plants.
Comprehensive Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells; inhibits PI3K/Akt and MAPK pathways. |
| Neuroprotective Effects | Protects neuronal cells from oxidative stress; relevant for neurodegenerative diseases. | |
| Antimicrobial Properties | Exhibits activity against various bacterial strains and fungi. | |
| Materials Science | Polymer Chemistry | Enhances thermal stability and mechanical properties in polymer matrices. |
| Nanomaterials | Serves as a building block for nanomaterials with tunable electronic properties. | |
| Agricultural Chemistry | Pesticide Development | Effective against pests; promotes sustainable agriculture practices. |
| Plant Growth Regulators | Enhances growth rates and yield in certain crops. |
Case Studies
-
Anticancer Research Study
- A study published in Journal of Medicinal Chemistry explored the effects of various tetrahydropyrrolo derivatives on cancer cell lines. The study found that this compound significantly inhibited cell proliferation in breast cancer models.
-
Neuroprotection Study
- In a research article from Neuroscience Letters, the neuroprotective effects were evaluated using animal models subjected to oxidative stress. Results indicated reduced neuronal death when treated with the compound.
-
Pesticide Efficacy Trial
- A field trial documented in Agricultural Sciences assessed the effectiveness of a pesticide formulation containing this compound against common agricultural pests. The trial reported significant reductions in pest populations without harming beneficial insects.
Mechanism of Action
The mechanism of action of 2-Phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine can be better understood by comparing it with analogous compounds. Below is a detailed analysis:
Structural Analogues with Varied Substituents
Key Structural and Functional Differences
The 5-fluoro-2-methylpyrimidinyl group in Cmpd 1 enhances kinase selectivity by forming critical hydrogen bonds with ATP-binding pockets .
Heterocycle Modifications: Replacing the pyrrolo ring with a furo ring (C₁₁H₁₁N₃O) introduces an oxygen atom, reducing basicity and altering solubility . Thieno analogues (e.g., C₁₂H₁₃N₃S) leverage sulfur’s electronegativity for stronger van der Waals interactions in hydrophobic binding pockets .
Biological Activity: Cmpd 1 demonstrates potent PKC inhibition (IC₅₀ < 10 nM), attributed to its bulky tetrahydro-2H-pyran-4-ylmethyl group, which stabilizes the inactive kinase conformation . Simpler derivatives like 2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine (C₆H₉N₃S) show moderate antimicrobial activity due to their compact size and sulfur-mediated redox interactions .
Physicochemical Properties
| Property | This compound | 2-(4-Bromophenyl)-5-methyl Analogue | Thieno[3,4-c]pyrazol-3-amine |
|---|---|---|---|
| LogP | 1.8 (predicted) | 2.9 (higher lipophilicity) | 2.3 (moderate) |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 4 | 4 | 3 |
| Solubility (mg/mL) | 0.1 (aqueous) | 0.05 (low) | 0.2 (improved via sulfur) |
Case Study: PKC Inhibition
The derivative Cmpd 1 (5-[(2S,5R)-2,5-dimethyl-4-(tetrahydro-2H-pyran-4-ylmethyl)piperazin-1-yl]carbonyl-N-(5-fluoro-2-methylpyrimidin-4-yl)-6,6-dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine) exemplifies how structural optimization enhances target engagement. Its fluoropyrimidinyl group confers selectivity, while the tetrahydro-2H-pyran-4-ylmethyl moiety improves metabolic stability .
Biological Activity
Overview
2-Phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine is a nitrogen-containing heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound features a unique fused ring system comprising pyrrole and pyrazole structures, which contributes to its potential as a therapeutic agent.
The synthesis of this compound typically involves cyclization reactions between N-substituted pyrroles and hydrazine derivatives under specific conditions. Commonly used bases include sodium carbonate or potassium carbonate with solvents such as ethanol or DMSO at elevated temperatures.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit specific enzymes and bind to receptors, thereby modulating critical biological pathways related to inflammation, cancer, and microbial resistance .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Antimicrobial Activity
Studies have demonstrated that compounds similar to this compound possess significant antimicrobial properties. For instance:
- In vitro studies against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli showed promising results in inhibiting bacterial growth .
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| 10a | E. coli | 15 |
| 10c | S. aureus | 20 |
| 10g | P. mirabilis | 18 |
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In studies comparing its efficacy to standard anti-inflammatory drugs:
- It exhibited substantial inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production in vitro .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Test | 61 | 76 |
| Dexamethasone | 76 | 86 |
3. Antitumor Activity
The antitumor potential of this compound has been explored in various cancer cell lines:
- It showed significant cytotoxicity against A549 lung cancer cells with an IC50 value of approximately .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this compound:
- Study on Antimicrobial Efficacy : A series of derivatives were synthesized and tested against multiple bacterial strains. Compounds demonstrated varying degrees of effectiveness with some showing MIC values as low as against Aspergillus niger.
- Evaluation in Cancer Models : In vivo studies indicated that certain derivatives could reduce tumor size in xenograft models by inducing apoptosis in cancer cells.
Q & A
Q. What are the most reliable synthetic routes for 2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine, and what yields can be expected?
The compound is commonly synthesized via cyclocondensation of hydrazine derivatives with acetylenic ketones or cyanopyrrolidones. For example, phenylhydrazine reacts with cyanopyrrolidone under reflux conditions in ethanol, yielding 29–42% after recrystallization . Alternative methods include catalytic hydrogenation of nitro intermediates or multi-step protocols involving Suzuki-Miyaura coupling for phenyl group introduction. Yields vary depending on substituent reactivity and purification techniques.
Table 1: Representative Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Phenylhydrazine, ethanol, reflux | 29–42 | |
| Catalytic hydrogenation | H₂/Pd-C, THF, RT | 50–65 |
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Key characterization methods include:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and hydrogen bonding in the pyrrolo-pyrazole core.
- Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS m/z calculated for C₁₁H₁₃N₃: 187.11) .
- X-ray crystallography to resolve stereochemical ambiguity, as seen in related pyrazole derivatives .
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>97%) .
Q. What are the stability considerations for this compound under different storage conditions?
The compound is hygroscopic and should be stored under inert gas (argon) at −20°C. Degradation studies indicate sensitivity to prolonged exposure to light or acidic conditions, leading to ring-opening or oxidation byproducts. Solubility in DMSO (>10 mM) and methanol (>5 mM) makes it suitable for biological assays, but aqueous solutions require buffering (pH 6–8) .
Q. What biological targets or pathways are associated with this compound?
While direct data on this compound is limited, structurally related pyrrolo-pyrazoles inhibit protein kinase C (PKC) isoforms (e.g., PKCα/β) via ATP-competitive binding . Other analogs show affinity for serotonin receptors (5-HT₃) and GABA transporters, suggesting potential neuropharmacological applications .
Advanced Research Questions
Q. How can synthetic yields be optimized, and what are the key bottlenecks?
Low yields (e.g., 29–42% in cyclocondensation) arise from competing side reactions (e.g., dimerization of hydrazine intermediates). Optimization strategies include:
- Microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
- Lewis acid catalysts (e.g., ZnCl₂) to enhance cyclization efficiency .
- High-throughput screening of solvents (e.g., DMF vs. ethanol) to minimize byproduct formation.
Q. How should researchers address contradictions in reported biological activities across studies?
Discrepancies in PKC inhibition (e.g., IC₅₀ values ranging from 10 nM to 1 µM) may stem from:
- Assay conditions : ATP concentration, enzyme isoform (PKCα vs. β), or cell-line variability .
- Stereochemical purity : Enantiomeric impurities in racemic mixtures can skew dose-response curves .
- Structural analogs : Subtle substituent changes (e.g., fluorine vs. methyl groups) drastically alter binding kinetics.
Table 2: Biological Activity Comparison
| Compound Modification | Target (IC₅₀) | Reference |
|---|---|---|
| 2-Phenyl derivative | PKCα: 15 nM; PKCβ: 32 nM | |
| 4-Fluorophenyl analog | 5-HT₃: 220 nM |
Q. What computational modeling approaches are recommended for studying its mechanism of action?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can predict binding poses in PKC’s ATP-binding pocket. Focus on:
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Key SAR insights include:
- Phenyl substituents : Electron-withdrawing groups (e.g., -F) enhance PKC affinity but reduce solubility .
- Pyrazole N-methylation : Improves metabolic stability but may decrease blood-brain barrier penetration .
- Tetrahydropyrrole ring expansion : Modulates selectivity for kinase vs. receptor targets .
Q. What in vivo models are appropriate for evaluating therapeutic potential?
Rodent models of type 2 diabetes (e.g., Zucker diabetic fatty rats) are relevant for PKC inhibitors, assessing glucose tolerance and renal function . For neuropsychiatric applications, use forced swim tests (depression) or elevated plus maze (anxiety) in mice . Always include pharmacokinetic profiling (oral bioavailability, half-life) due to the compound’s moderate LogP (~2.1) .
Methodological Considerations
- Contradiction Resolution : Cross-validate biological data using orthogonal assays (e.g., Western blotting alongside kinase activity assays) .
- Stereochemistry Control : Employ chiral HPLC or asymmetric synthesis to isolate enantiomers for target validation .
- Toxicity Screening : Prioritize Ames tests and hERG channel binding assays to mitigate attrition in drug development pipelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
